Cas no 930914-36-6 (N-(1-Cyanocyclopentyl)-2-{1,3-dioxo-2-azaspiro[4.5]decan-2-YL}acetamide)
![N-(1-Cyanocyclopentyl)-2-{1,3-dioxo-2-azaspiro[4.5]decan-2-YL}acetamide structure](https://ja.kuujia.com/scimg/cas/930914-36-6x500.png)
N-(1-Cyanocyclopentyl)-2-{1,3-dioxo-2-azaspiro[4.5]decan-2-YL}acetamide 化学的及び物理的性質
名前と識別子
-
- EN300-26684167
- 930914-36-6
- N-(1-CYANOCYCLOPENTYL)-2-{1,3-DIOXO-2-AZASPIRO[4.5]DECAN-2-YL}ACETAMIDE
- Z113917970
- N-(1-cyanocyclopentyl)-2-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)acetamide
- AKOS008060499
- N-(1-Cyanocyclopentyl)-2-{1,3-dioxo-2-azaspiro[4.5]decan-2-YL}acetamide
-
- インチ: 1S/C17H23N3O3/c18-12-17(8-4-5-9-17)19-13(21)11-20-14(22)10-16(15(20)23)6-2-1-3-7-16/h1-11H2,(H,19,21)
- InChIKey: AIJDQSDGCOFNGA-UHFFFAOYSA-N
- ほほえんだ: O=C1C2(CC(N1CC(NC1(C#N)CCCC1)=O)=O)CCCCC2
計算された属性
- せいみつぶんしりょう: 317.17394160g/mol
- どういたいしつりょう: 317.17394160g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 577
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 90.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
N-(1-Cyanocyclopentyl)-2-{1,3-dioxo-2-azaspiro[4.5]decan-2-YL}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26684167-0.05g |
N-(1-cyanocyclopentyl)-2-{1,3-dioxo-2-azaspiro[4.5]decan-2-yl}acetamide |
930914-36-6 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-Cyanocyclopentyl)-2-{1,3-dioxo-2-azaspiro[4.5]decan-2-YL}acetamide 関連文献
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
-
Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
N-(1-Cyanocyclopentyl)-2-{1,3-dioxo-2-azaspiro[4.5]decan-2-YL}acetamideに関する追加情報
Professional Introduction to N-(1-Cyanocyclopentyl)-2-{1,3-dioxo-2-azaspiro[4.5]decan-2-yl}acetamide (CAS No. 930914-36-6)
N-(1-Cyanocyclopentyl)-2-{1,3-dioxo-2-azaspiro[4.5]decan-2-yl}acetamide is a sophisticated chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 930914-36-6, represents a unique structural motif that combines cyclopentyl and spirocyclic frameworks with functional groups that are highly relevant to modern drug design strategies.
The molecular structure of this compound features a N-(1-cyanocyclopentyl) moiety, which introduces a cyano group into a cyclopentyl ring. This arrangement not only enhances the compound's complexity but also opens up possibilities for diverse interactions with biological targets. The presence of the cyano group can influence the compound's electronic properties and its potential reactivity, making it a valuable candidate for further investigation in medicinal chemistry.
Additionally, the compound incorporates a spirocyclic framework, specifically 1,3-dioxo-2-azaspiro[4.5]decan-2-yl, which is a highly intricate and rigid structure. Spirocyclic compounds are known for their stability and unique conformational properties, which can be exploited to achieve high binding affinity and selectivity in drug design. The combination of these structural elements suggests that this compound may exhibit interesting pharmacological properties.
In recent years, there has been growing interest in the development of spirocyclic compounds as pharmacophores due to their ability to mimic natural product scaffolds and their potential to interact with biological targets in novel ways. The 1,3-dioxo-2-azaspiro[4.5]decan-2-yl moiety, in particular, has been studied for its potential applications in the treatment of various diseases, including neurological disorders and cancer.
The cyano group in the N-(1-cyanocyclopentyl) moiety also plays a crucial role in the compound's overall properties. Cyano groups are known to be versatile functional groups that can participate in various chemical reactions, including nucleophilic addition and condensation reactions. This reactivity can be harnessed to further modify the structure of the compound and explore new pharmacological pathways.
Recent studies have highlighted the importance of cyclopentyl motifs in drug design due to their ability to enhance oral bioavailability and metabolic stability. The incorporation of a cyclopentyl ring into this compound not only contributes to its structural complexity but also provides potential advantages in terms of pharmacokinetic properties. This makes N-(1-cyanocyclopentyl)-2-{1,3-dioxo-2-azaspiro[4.5]decan-2-yl}acetamide an attractive candidate for further development as a therapeutic agent.
The spirocyclic framework of this compound is particularly noteworthy due to its unique conformational flexibility and potential for binding to biological targets in multiple orientations. This flexibility can be exploited to optimize binding interactions and improve drug efficacy. The combination of these structural features suggests that this compound may exhibit a wide range of pharmacological activities.
In conclusion, N-(1-Cyanocyclopentyl)-2-{1,3-dioxo-2-azaspiro[4.5]decan-2-yl}acetamide (CAS No. 930914-36-6) is a structurally complex and versatile compound with significant potential in pharmaceutical research. Its unique combination of cyclopentyl and spirocyclic frameworks, along with functional groups such as cyano groups, makes it an attractive candidate for further investigation in drug discovery and development.
930914-36-6 (N-(1-Cyanocyclopentyl)-2-{1,3-dioxo-2-azaspiro[4.5]decan-2-YL}acetamide) 関連製品
- 1798728-28-5(5,6-dichloro-N-[2-(piperidin-1-yl)pyridin-3-yl]pyridine-3-carboxamide)
- 920347-71-3(N-(2-methoxyethyl)-N'-(3-methoxyphenyl)methylethanediamide)
- 326815-18-3(1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-phenoxyphenyl)thiourea)
- 1354951-27-1(1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride)
- 173979-01-6(tributyl(thiazol-4-yl)stannane)
- 1804155-67-6(3-(3-Chloropropanoyl)-5-(difluoromethyl)mandelic acid)
- 1365938-89-1((3-Isopropoxy-benzyl)-pyridin-2-yl-amine)
- 1261481-71-3(2-(Trifluoromethyl)-3-(4-(trifluoromethyl)phenyl)pyridine-4-acetic acid)
- 1354744-14-1(Laquinimod-d5 Sodium Salt)
- 2715120-05-9(2-amino-6-fluorospiro3.3heptane-2-carboxylic acid)




